molecular formula C16H19ClN4 B1294156 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine CAS No. 1017782-74-9

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine

Cat. No.: B1294156
CAS No.: 1017782-74-9
M. Wt: 302.8 g/mol
InChI Key: IOKPDSNVJVSREP-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety attached to a chlorinated pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine and MAO can lead to enzyme inhibition, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to certain receptors, modulating their activity and influencing signal transduction pathways.

Cellular Effects

The effects of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating receptor activity, this compound can alter gene expression and cellular metabolism. For example, in neuronal cells, 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine can enhance or inhibit the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function .

Molecular Mechanism

At the molecular level, 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation. For instance, its interaction with MAO results in enzyme inhibition, which in turn affects the breakdown of neurotransmitters . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine in laboratory settings are crucial for understanding its long-term effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, affecting its efficacy. In vitro and in vivo studies have demonstrated that the effects of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine on cellular function can vary over time, with some long-term effects observed in neuronal cells .

Dosage Effects in Animal Models

The effects of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine vary with different dosages in animal models. At low doses, this compound can enhance neurotransmitter activity, leading to improved cognitive function and mood . At higher doses, it can cause adverse effects, such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant side effects .

Metabolic Pathways

4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes, such as cytochrome P450, play a role in its metabolism, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of 4-(4-Benzylpiperazino)-6-chloro-2-methylpyrimidine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps elucidate its precise mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 4-benzylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4/c1-13-18-15(17)11-16(19-13)21-9-7-20(8-10-21)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKPDSNVJVSREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179596
Record name 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017782-74-9
Record name 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017782-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-6-[4-(phenylmethyl)-1-piperazinyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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